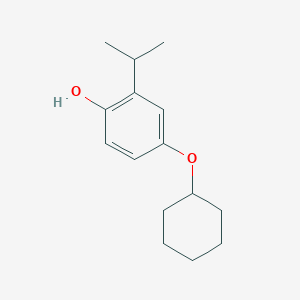

4-(Cyclohexyloxy)-2-isopropylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

4-cyclohexyloxy-2-propan-2-ylphenol |

InChI |

InChI=1S/C15H22O2/c1-11(2)14-10-13(8-9-15(14)16)17-12-6-4-3-5-7-12/h8-12,16H,3-7H2,1-2H3 |

InChI Key |

OUUKGGCVLWKHNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC2CCCCC2)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 Cyclohexyloxy 2 Isopropylphenol

Electrophilic Aromatic Substitution Reactions on 4-(Cyclohexyloxy)-2-isopropylphenol

The phenol (B47542) ring in 4-(Cyclohexyloxy)-2-isopropylphenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and cyclohexyloxy groups. The positions ortho and para to these activating groups are the most likely sites for substitution. However, the steric hindrance from the isopropyl group at the 2-position and the cyclohexyloxy group at the 4-position can influence the regioselectivity of these reactions.

Specific nitration studies on 4-(Cyclohexyloxy)-2-isopropylphenol are not extensively detailed in the provided search results. However, general principles of phenol nitration suggest that the reaction would proceed with standard nitrating agents, such as nitric acid in the presence of a sulfuric acid catalyst. The directing effects of the hydroxyl and cyclohexyloxy groups would favor nitration at the positions ortho and para to them. Given that the para position (relative to the hydroxyl group) is blocked by the cyclohexyloxy group, and one ortho position is occupied by the isopropyl group, the most likely positions for nitration would be the remaining ortho position to the hydroxyl group (position 6) and the positions ortho to the cyclohexyloxy group (positions 3 and 5). The steric bulk of the existing substituents would likely influence the distribution of the resulting nitro-isomers.

The halogenation of phenols is a well-established electrophilic aromatic substitution reaction. mt.comquora.com For substituted phenols like 4-(Cyclohexyloxy)-2-isopropylphenol, the reaction with halogens such as chlorine or bromine typically occurs readily, often without the need for a Lewis acid catalyst that is required for the halogenation of less activated aromatic rings. mt.com The hydroxyl group is a strong activating group, directing the incoming halogen to the ortho and para positions.

In the case of 4-(Cyclohexyloxy)-2-isopropylphenol, the para position is substituted. Therefore, halogenation is expected to occur at the available ortho positions. The presence of the bulky isopropyl group at one of the ortho positions may sterically hinder substitution at that site, potentially leading to selective halogenation at the other ortho position.

Recent advancements in halogenation methods offer improved selectivity. For instance, amine-catalyzed ortho-bromination using N-bromosuccinimide (NBS) and ammonium (B1175870) salt-catalyzed ortho-chlorination with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have been developed to achieve high regioselectivity for the ortho-position of phenols. scientificupdate.com These methods could potentially be applied to 4-(Cyclohexyloxy)-2-isopropylphenol to achieve controlled halogenation. Furthermore, mechanochemical methods using N-halosuccinimides in the presence of polyethylene (B3416737) glycol (PEG-400) have been shown to be effective for the halogenation of various phenols, offering a more sustainable approach. beilstein-journals.org

It is important to note that over-halogenation can be a competing reaction, leading to the formation of di- or tri-halogenated products, especially under harsh reaction conditions. beilstein-journals.org The reaction of phenols with free chlorine can also lead to ring cleavage products, forming various disinfection by-products. nih.gov

Table 1: Halogenation Reagents and Methods for Phenols

| Reagent/Method | Selectivity | Notes |

| N-Bromosuccinimide (NBS) with amine catalyst | Ortho-selective bromination | Offers good control over regioselectivity. scientificupdate.com |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) with ammonium salt catalyst | Ortho-selective chlorination | Provides high yields of ortho-chlorinated phenols. scientificupdate.com |

| N-Halosuccinimides with PEG-400 (Mechanochemical) | Generally para-selective, but can be influenced by substrate | A sustainable, catalyst-free method. beilstein-journals.org |

| Free Chlorine (e.g., from hypochlorous acid) | Can lead to a mixture of chlorinated phenols and ring cleavage products | Important in the context of water disinfection. nih.gov |

Oxidative Transformations of 4-(Cyclohexyloxy)-2-isopropylphenol

The phenolic hydroxyl group makes 4-(Cyclohexyloxy)-2-isopropylphenol susceptible to oxidation. The course of the oxidation can vary depending on the oxidant and reaction conditions, leading to a range of products.

The aerobic oxidation of phenols and their ether derivatives is a significant area of research, with molecular oxygen being an environmentally and economically attractive oxidant. thieme-connect.de While direct oxidation of organic molecules by oxygen can be challenging, metal catalysts can facilitate these transformations. thieme-connect.de

For phenolic ethers, oxidation can lead to various products. In the context of 4-(Cyclohexyloxy)-2-isopropylphenol, the phenolic hydroxyl group is the primary site of oxidation. Aerobic oxidation of phenols, often catalyzed by copper complexes, can lead to the formation of quinones. rsc.orgyoutube.com Specifically, ortho-quinones can be synthesized from phenols using air-stable copper catalysts. rsc.org The oxidation of phenols is generally favored by electron-donating groups on the aromatic ring, which weaken the O-H bond. thieme-connect.de

The oxidation of phenols can also result in oxidative coupling reactions, leading to the formation of biphenols or other polymeric structures. acs.org Various catalytic systems, including those based on iron and copper, have been developed for the selective oxidative coupling of phenols. acs.org The regioselectivity of these coupling reactions (e.g., ortho-ortho, para-para, or ortho-para coupling) is influenced by the catalyst and the substitution pattern of the phenol.

Information regarding the specific biotransformation pathways and metabolites of 4-(Cyclohexyloxy)-2-isopropylphenol is not available in the provided search results. However, general metabolic pathways for phenolic compounds often involve oxidation reactions catalyzed by cytochrome P450 enzymes. These reactions can lead to the formation of catechols (1,2-dihydroxybenzenes) or hydroquinones (1,4-dihydroxybenzenes), which can be further oxidized to the corresponding quinones. Conjugation reactions, such as glucuronidation or sulfation of the phenolic hydroxyl group, are also common metabolic pathways for phenols, increasing their water solubility and facilitating their excretion. Given the structure of 4-(Cyclohexyloxy)-2-isopropylphenol, potential metabolites could arise from hydroxylation of the aromatic ring or the cyclohexyl ring, O-dealkylation of the ether linkage, or oxidation of the isopropyl group.

Nucleophilic Aromatic Substitution Reactions on Halogenated Derivatives of 4-(Cyclohexyloxy)-2-isopropylphenol

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. nih.gov

Halogenated derivatives of 4-(Cyclohexyloxy)-2-isopropylphenol could potentially undergo nucleophilic aromatic substitution. For this to occur, the halogen atom would act as the leaving group. The efficiency of the substitution would be significantly enhanced if an electron-withdrawing group, such as a nitro group, is introduced onto the aromatic ring, particularly at a position ortho or para to the halogen.

A novel strategy for activating halophenols towards nucleophilic aromatic substitution involves the generation of a phenoxyl radical. nih.govosti.gov This radical acts as a powerful electron-withdrawing group, facilitating the substitution of a halide by a nucleophile, such as a carboxylate. nih.govosti.gov This method could potentially be applied to halogenated derivatives of 4-(Cyclohexyloxy)-2-isopropylphenol, enabling the introduction of various nucleophiles under mild conditions.

Furthermore, sequential nucleophilic aromatic substitution reactions can be performed on dihalogenated aromatic compounds that are activated by electron-withdrawing groups, allowing for the synthesis of complex heterocyclic structures. mdpi.com If 4-(Cyclohexyloxy)-2-isopropylphenol were to be dihalogenated and subsequently nitrated, it could serve as a substrate for such sequential substitutions.

Further Functionalization of the Isopropyl and Cyclohexyl Moieties

The isopropyl and cyclohexyl groups, while generally stable, can be chemically altered under specific conditions to introduce new functional groups. These transformations pave the way for the synthesis of a diverse array of derivatives with tailored characteristics.

Side-Chain Oxidation Reactions

The isopropyl group attached to the phenol ring is a key site for oxidative functionalization. The benzylic carbon of the isopropyl group, being directly attached to the aromatic ring and bearing a hydrogen atom, is susceptible to oxidation by strong oxidizing agents. This reaction typically leads to the formation of a carboxylic acid at the position of the isopropyl group, a transformation that dramatically alters the electronic and physical properties of the molecule.

Common oxidizing agents employed for such transformations include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). The general reaction involves the conversion of the isopropyl group to a carboxyl group, while the rest of the molecule, including the cyclohexyloxy group, remains intact under controlled conditions.

Reaction Scheme:

In this reaction, the isopropyl group of 4-(Cyclohexyloxy)-2-isopropylphenol is oxidized to a carboxylic acid, yielding 4-(cyclohexyloxy)-2-carboxylphenol.

The mechanism of this reaction is complex but is understood to proceed via the initial abstraction of the benzylic hydrogen, leading to a stabilized radical or cationic intermediate. Subsequent oxidation steps then lead to the formation of the carboxylic acid. The presence of the electron-donating hydroxyl and cyclohexyloxy groups on the aromatic ring can influence the reactivity of the isopropyl group.

| Oxidizing Agent | Typical Conditions | Expected Major Product | Potential Byproducts |

| Potassium Permanganate (KMnO₄) | Basic (NaOH or KOH), heat | 4-(Cyclohexyloxy)-2-carboxybenzoic acid | Products of ring cleavage under harsh conditions |

| Chromic Acid (H₂CrO₄) | Acidic (H₂SO₄), heat | 4-(Cyclohexyloxy)-2-carboxybenzoic acid | Quinone-type structures from oxidation of the phenol ring |

Interactive Data Table: Predicted Side-Chain Oxidation of 4-(Cyclohexyloxy)-2-isopropylphenol

It is important to note that the reaction conditions, such as temperature, reaction time, and the concentration of the oxidizing agent, must be carefully controlled to maximize the yield of the desired carboxylic acid and minimize side reactions, such as the oxidation of the phenol ring itself, which can lead to the formation of colored quinone-type byproducts.

Cycloaddition Reactions Involving Unsaturated Analogs

Cycloaddition reactions, such as the Diels-Alder reaction, offer a powerful method for the construction of complex cyclic systems. wikipedia.orgorganic-chemistry.orgmychemblog.commasterorganicchemistry.com To engage 4-(cyclohexyloxy)-2-isopropylphenol in such reactions, it is first necessary to introduce unsaturation into either the cyclohexyl or isopropyl moieties, thereby creating a diene or a dienophile.

Synthesis of Unsaturated Analogs:

One hypothetical route to an unsaturated analog suitable for a Diels-Alder reaction would be the dehydrogenation of the cyclohexyl ring to form a cyclohexadienyl or cyclohexenyl group. This would create a potential diene. Alternatively, modification of the isopropyl group, for instance, through a sequence of oxidation and elimination reactions, could yield a propenyl-substituted phenol, which could act as a dienophile.

Hypothetical Diels-Alder Reaction:

Assuming the successful synthesis of a diene derived from 4-(cyclohexyloxy)-2-isopropylphenol, this diene could then react with a suitable dienophile to form a new six-membered ring. The electron-donating nature of the alkoxy and hydroxyl groups on the aromatic ring would likely activate the diene for reaction with electron-deficient dienophiles.

Reaction Scheme:

In this hypothetical reaction, an unsaturated derivative of 4-(Cyclohexyloxy)-2-isopropylphenol acts as a diene and reacts with a dienophile (e.g., maleic anhydride) to form a complex polycyclic adduct.

The regioselectivity and stereoselectivity of such a Diels-Alder reaction would be governed by the electronic and steric properties of both the diene and the dienophile, in accordance with well-established principles of pericyclic reactions.

Another class of cycloaddition reactions that could be envisaged for unsaturated analogs are photochemical [2+2] cycloadditions, such as the Paternò-Büchi reaction. This would involve the reaction of an alkene (derived from the cyclohexyl or isopropyl group) with a carbonyl compound in the presence of UV light to form an oxetane (B1205548) ring.

The exploration of these cycloaddition pathways opens up a vast chemical space for the derivatization of 4-(cyclohexyloxy)-2-isopropylphenol, leading to the synthesis of novel and structurally complex molecules with potential applications in various fields of chemistry. Further research into the synthesis and reactivity of unsaturated analogs of this compound is warranted to fully exploit its synthetic potential.

Advanced Spectroscopic Characterization and Elucidation of 4 Cyclohexyloxy 2 Isopropylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(Cyclohexyloxy)-2-isopropylphenol, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are critical for unambiguous structural assignment.

1D NMR Techniques for Phenolic Ethers

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the chemical environment, connectivity, and relative number of each type of nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton in the molecule. The protons on the carbon adjacent to the ether oxygen are expected to be shifted downfield, typically appearing in the 3.4-4.5 ppm range. pressbooks.pub The single hydroxyl (-OH) proton of the phenol (B47542) group would likely present as a broad singlet, with a chemical shift that can vary (typically 4-7 ppm) depending on solvent and concentration. libretexts.org Aromatic protons will resonate in the aromatic region (approximately 6.5-7.5 ppm), with their specific shifts and splitting patterns dictated by the electronic effects of the ortho-isopropyl and para-cyclohexyloxy substituents. The isopropyl group will feature a septet for the single methine proton and a doublet for the six equivalent methyl protons. The cyclohexyl group will exhibit a complex series of multiplets for its eleven protons.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, carbons bonded to the ether oxygen are characteristically found in the 50-80 ppm range. pressbooks.publibretexts.org Aromatic carbons will appear between 110-160 ppm, with the carbon attached to the hydroxyl group being the most deshielded. The carbons of the isopropyl and cyclohexyl groups will resonate in the aliphatic region of the spectrum. Additivity rules and data from similar structures can be used to predict these shifts with reasonable accuracy. acs.org

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Cyclohexyloxy)-2-isopropylphenol

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | 4.0 - 7.0 (broad s, 1H) | - |

| Aromatic H-3 | ~6.8 (d, 1H) | ~117 |

| Aromatic H-5 | ~6.7 (dd, 1H) | ~116 |

| Aromatic H-6 | ~6.9 (d, 1H) | ~120 |

| Isopropyl CH | ~3.2 (septet, 1H) | ~27 |

| Isopropyl CH₃ | ~1.2 (d, 6H) | ~23 |

| Cyclohexyl CH-O | ~4.2 (m, 1H) | ~78 |

| Cyclohexyl CH₂ | 1.2 - 2.0 (m, 10H) | ~24, ~26, ~32 |

| Aromatic C-1 (C-OH) | - | ~152 |

| Aromatic C-2 (C-isopropyl) | - | ~138 |

| Aromatic C-4 (C-O-cyclohexyl) | - | ~150 |

| Aromatic C-3 | - | ~117 |

| Aromatic C-5 | - | ~116 |

| Aromatic C-6 | - | ~120 |

2D NMR Experiments for Connectivity and Stereochemistry

While 1D NMR provides a list of components, 2D NMR experiments map the relationships between them, confirming the molecular skeleton. nih.gov These experiments are crucial for assembling the fragments of 4-(Cyclohexyloxy)-2-isopropylphenol into a coherent structure. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be observed between the isopropyl methine proton and its methyl protons, as well as throughout the chain of protons within the cyclohexyl ring. It would also show the connectivity between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the precise molecular weight of 4-(Cyclohexyloxy)-2-isopropylphenol (C₁₅H₂₂O₂), which is calculated to be 234.1620. This high level of accuracy allows for the unambiguous determination of the molecular formula. The fragmentation pattern provides a roadmap of the molecule's structure. For aromatic ethers, the molecular ion peak is typically prominent due to the stability of the benzene (B151609) ring. blogspot.com Key fragmentation pathways for 4-(Cyclohexyloxy)-2-isopropylphenol would likely include:

Alpha-cleavage: Loss of an alkyl radical is a common fragmentation for ethers. miamioh.edu This could involve the loss of the isopropyl group ([M-43]⁺) or cleavage within the cyclohexyl ring.

Cleavage of the C-O ether bond: This can occur in two ways: loss of the cyclohexyloxy radical to form an isopropylphenol cation, or loss of the isopropyl-phenoxyl radical to form a cyclohexyl cation (m/z 83).

McLafferty Rearrangement: If applicable, this rearrangement can lead to characteristic neutral losses.

Loss of Propene: Cleavage of the isopropyl group can result in the loss of propene (C₃H₆), leading to a fragment at [M-42]⁺.

Loss of Cyclohexene (B86901): Cleavage of the ether with hydrogen transfer can lead to the loss of cyclohexene (C₆H₁₀), resulting in a fragment corresponding to 2-isopropylphenol (B134262) at m/z 136.

Table 2. Predicted Key HRMS Fragments for 4-(Cyclohexyloxy)-2-isopropylphenol

| m/z (predicted) | Possible Fragment Formula | Description |

| 234.1620 | [C₁₅H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 219.1385 | [C₁₄H₁₉O₂]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

| 191.1436 | [C₁₂H₁₉O]⁺ | Loss of an isopropyl group ([M-C₃H₇]⁺) |

| 151.0759 | [C₉H₁₁O₂]⁺ | Loss of the cyclohexyl ring ([M-C₆H₁₁]⁺) |

| 136.0888 | [C₉H₁₂O]⁺ | Loss of cyclohexene via rearrangement |

| 121.0653 | [C₈H₉O]⁺ | Fragment from 2-isopropylphenol (loss of CH₃) |

| 94.0419 | [C₆H₆O]⁺ | Phenol fragment from ether cleavage |

| 83.0861 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is an ideal method for assessing the purity of volatile and semi-volatile compounds like 4-(Cyclohexyloxy)-2-isopropylphenol. analytice.commetwarebio.comqa-group.com

In a GC-MS analysis, the sample is first vaporized and separated on a GC column. A pure sample of 4-(Cyclohexyloxy)-2-isopropylphenol would ideally produce a single, sharp peak at a specific retention time under defined chromatographic conditions. The presence of any additional peaks would indicate impurities. As each component elutes from the GC column, it enters the mass spectrometer, which acts as a detector. The resulting mass spectrum for each peak can be used to identify the compound. For the main peak, the mass spectrum should match the expected pattern for 4-(Cyclohexyloxy)-2-isopropylphenol, confirming its identity. smithers.com Any impurity peaks can also be identified by their unique mass spectra, allowing for a comprehensive purity assessment.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. tandfonline.com These techniques are highly specific for identifying the functional groups present in a molecule, providing a "fingerprint" spectrum that is unique to the compound. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 4-(Cyclohexyloxy)-2-isopropylphenol is expected to show several characteristic absorption bands: fiveable.me

O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group. libretexts.org

C-H Stretches: Aliphatic C-H stretching from the isopropyl and cyclohexyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be seen just above 3000 cm⁻¹.

C=C Aromatic Stretches: Medium to weak absorptions in the 1500-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O-C Ether Stretches: Aryl alkyl ethers typically show two strong C-O stretching bands. An asymmetric stretch is expected near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. youtube.comspectroscopyonline.com

C-O Alcohol Stretch: A strong band for the phenolic C-O stretch is expected in the 1260-1180 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 4-(Cyclohexyloxy)-2-isopropylphenol, strong Raman signals would be expected for the aromatic ring breathing modes and the symmetric vibrations of the alkyl groups. semanticscholar.org The C=C stretching vibrations of the aromatic ring would also be prominent. The O-H stretch is typically weak in Raman spectra.

Table 3. Predicted Vibrational Frequencies for 4-(Cyclohexyloxy)-2-isopropylphenol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Phenolic O-H | Stretch | 3600 - 3200 | Strong, Broad | Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong | Strong |

| Aromatic C=C | Ring Stretch | 1600 & 1500 | Medium | Strong |

| C-O-C Ether | Asymmetric Stretch | ~1250 | Strong | Medium |

| C-O (Phenol) | Stretch | ~1200 | Strong | Weak |

| C-O-C Ether | Symmetric Stretch | ~1040 | Medium | Medium |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of 4-(Cyclohexyloxy)-2-isopropylphenol is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the aromatic ring, the isopropyl group, and the cyclohexyloxy group.

The most prominent feature in the IR spectrum would be the O-H stretching vibration of the phenolic hydroxyl group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration of the phenol is expected to be observed around 1200-1260 cm⁻¹.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are anticipated in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of sharp bands between 1450 and 1600 cm⁻¹. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, are expected in the 800-900 cm⁻¹ region.

The isopropyl group would be identified by its characteristic C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations are expected in the 2850-2970 cm⁻¹ range. The bending vibrations for the isopropyl group typically appear around 1385 cm⁻¹ (symmetrical) and 1370 cm⁻¹ (asymmetrical).

The cyclohexyloxy group will also contribute to the spectrum with its aliphatic C-H stretching vibrations in the 2850-2950 cm⁻¹ region. The C-O-C ether linkage is expected to show a strong absorption band in the 1070-1150 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 4-(Cyclohexyloxy)-2-isopropylphenol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| Phenolic C-O | C-O Stretch | 1200-1260 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Aromatic C-H | C-H Bend (out-of-plane) | 800-900 |

| Isopropyl C-H | C-H Stretch | 2850-2970 |

| Isopropyl C-H | C-H Bend | ~1385 and ~1370 |

| Cyclohexyl C-H | C-H Stretch | 2850-2950 |

| Ether C-O-C | C-O-C Stretch | 1070-1150 |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule.

For 4-(Cyclohexyloxy)-2-isopropylphenol, the Raman spectrum would be particularly useful for identifying the non-polar bonds. The aromatic ring stretching vibrations, which are strong in the Raman spectrum, would appear in the 1580-1620 cm⁻¹ region. The symmetric "breathing" mode of the benzene ring, typically weak in the IR spectrum, would be a strong band around 1000 cm⁻¹.

The C-H stretching vibrations of the isopropyl and cyclohexyl groups would also be visible in the Raman spectrum in the 2800-3000 cm⁻¹ range. The skeletal vibrations of the cyclohexyl ring are also expected to produce characteristic signals. The study of related compounds like catechol-theophylline cocrystals has demonstrated the utility of Raman spectroscopy in conjunction with IR to understand hydrogen bonding interactions. mdpi.com

Table 2: Predicted Raman Spectroscopy Data for 4-(Cyclohexyloxy)-2-isopropylphenol

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C=C | Ring Stretch | 1580-1620 |

| Aromatic Ring | Ring Breathing | ~1000 |

| Aliphatic C-H | C-H Stretch | 2800-3000 |

| Cyclohexyl | Skeletal Vibrations | Various |

Electronic Absorption Spectroscopy (UV-Vis) in Conjugated Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in 4-(Cyclohexyloxy)-2-isopropylphenol is the substituted benzene ring. Phenols typically exhibit two main absorption bands in the ultraviolet region. researchgate.net

The first band, known as the π → π* transition of the benzene ring, is expected to appear around 270-280 nm. The presence of the hydroxyl, isopropyl, and cyclohexyloxy substituents on the benzene ring will cause a bathochromic (red) shift of this band compared to unsubstituted benzene. The second, stronger absorption band, corresponding to another π → π* transition, is expected at a shorter wavelength, typically around 220 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Predicted UV-Vis Spectroscopy Data for 4-(Cyclohexyloxy)-2-isopropylphenol

| Transition | Expected Wavelength (λmax) |

| π → π* (Primary) | ~270-280 nm |

| π → π* (Secondary) | ~220 nm |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Co-crystals and Salts

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. While the crystal structure of 4-(Cyclohexyloxy)-2-isopropylphenol itself may be of interest, XRD is particularly crucial for the characterization of its co-crystals and salts. dntb.gov.ua

The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, can significantly alter the physicochemical properties of a compound. nih.gov XRD analysis of a single crystal of a 4-(Cyclohexyloxy)-2-isopropylphenol co-crystal would provide precise information on bond lengths, bond angles, and the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the parent compound and the co-former. sci-hub.box

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material. The PXRD pattern is a fingerprint of a specific crystalline solid. It can be used to confirm the formation of a new co-crystal phase, assess its purity, and monitor its formation during processes like liquid-assisted grinding. researchgate.net The development of a PXRD quantification method is crucial for ensuring the purity of the final co-crystal product. researchgate.net

Advanced Hyphenated Analytical Techniques (e.g., LC-MS, UPLC)

Hyphenated analytical techniques, which combine a separation technique with a detection technique, are essential for the analysis of complex mixtures and the quantification of specific compounds. Liquid chromatography (LC) coupled with mass spectrometry (MS) is a powerful tool for this purpose.

The analysis of 4-(Cyclohexyloxy)-2-isopropylphenol in various matrices would likely employ reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) for separation. UPLC offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. nih.gov

Mass spectrometry provides highly sensitive and selective detection. For 4-(Cyclohexyloxy)-2-isopropylphenol, electrospray ionization (ESI) would be a suitable ionization technique, likely in negative ion mode to deprotonate the phenolic hydroxyl group. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and quantification by monitoring specific precursor-to-product ion transitions. This approach is commonly used for the analysis of related compounds like propofol (B549288) and its metabolites. labmedica.com LC-MS/MS methods are crucial for determining the presence and concentration of phenolic compounds in environmental and biological samples. mendelnet.czresearchgate.net

Computational Chemistry and Theoretical Studies of 4 Cyclohexyloxy 2 Isopropylphenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods provide insights into the stability, reactivity, and spectroscopic properties of 4-(Cyclohexyloxy)-2-isopropylphenol.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a molecule of this size.

A typical DFT study of 4-(Cyclohexyloxy)-2-isopropylphenol would involve geometry optimization to find the lowest energy structure. This process systematically adjusts the bond lengths, bond angles, and dihedral angles until a stable conformation is reached. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for obtaining accurate results. For instance, a study on a similar phenolic compound, eugenol, utilized the B3LYP functional with a 6-311G(d,p) basis set for geometric optimization and vibrational frequency calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-(Cyclohexyloxy)-2-isopropylphenol using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (Phenolic) | ~1.37 Å |

| C-O (Ether) | ~1.43 Å | |

| C-C (Isopropyl-Aryl) | ~1.52 Å | |

| Bond Angle | C-O-C (Ether) | ~118° |

| C-C-C (Isopropyl) | ~112° | |

| Dihedral Angle | C-O-C-C (Ether Linkage) | Conformation Dependent |

Note: The values in this table are hypothetical and represent typical ranges observed for similar functional groups. Actual values would require specific DFT calculations.

Ab Initio Methods in Phenolic Ether Conformational Analysis

Ab initio methods, derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous approach to studying molecular systems. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy.

For a flexible molecule like 4-(Cyclohexyloxy)-2-isopropylphenol, with its rotatable cyclohexyl and isopropyl groups, ab initio methods are invaluable for conformational analysis. By calculating the potential energy surface as a function of key dihedral angles, researchers can identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical and chemical properties. For example, studies on the conformational analysis of cyclohexane (B81311) itself have been extensively performed using ab initio methods to determine the energetic differences between chair, boat, and twist-boat conformations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical methods are excellent for studying static structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the vast conformational landscape of 4-(Cyclohexyloxy)-2-isopropylphenol at a given temperature.

An MD simulation would typically place the molecule in a simulated solvent box (e.g., water or a non-polar solvent) and track the atomic trajectories over nanoseconds or even microseconds. This allows for the observation of dynamic processes such as the rotation of the cyclohexyloxy and isopropyl groups, and the flexibility of the phenyl ring. The results can reveal the most populated conformations and the timescales of conformational changes, providing a more realistic picture of the molecule's behavior in a condensed phase.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

For 4-(Cyclohexyloxy)-2-isopropylphenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic pi system. The LUMO would likely be distributed over the aromatic ring as well. A smaller HOMO-LUMO gap would suggest higher reactivity. These orbital energies and distributions can be readily calculated using DFT.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 4-(Cyclohexyloxy)-2-isopropylphenol

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to 0.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These values are hypothetical and would vary depending on the computational method and level of theory employed.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation. For 4-(Cyclohexyloxy)-2-isopropylphenol, theoretical calculations can predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can aid in the assignment of experimental IR bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental results to confirm the molecular structure.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and their corresponding absorption wavelengths, which helps in interpreting experimental UV-Vis spectra.

Reaction Pathway and Transition State Analysis for 4-(Cyclohexyloxy)-2-isopropylphenol Syntheses

Computational chemistry can also be used to investigate the mechanisms of chemical reactions. For the synthesis of 4-(Cyclohexyloxy)-2-isopropylphenol, which could involve a Williamson ether synthesis or other etherification methods, theoretical calculations can be employed to:

Map the Reaction Pathway: By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction energy profile can be mapped.

Identify Transition States: Locating the transition state structure for each step of the reaction is crucial for understanding the reaction kinetics. The energy of the transition state determines the activation energy of the reaction.

Analyze Reaction Mechanisms: By comparing the energy barriers of different possible reaction pathways, the most likely mechanism can be determined.

This theoretical approach provides invaluable insights into the synthesis of 4-(Cyclohexyloxy)-2-isopropylphenol, allowing for the optimization of reaction conditions and the prediction of potential byproducts.

Chemical Applications and Potential Industrial Relevance of 4 Cyclohexyloxy 2 Isopropylphenol Derivatives

Role as Chemical Intermediates in Advanced Synthesis

Derivatives of 4-(cyclohexyloxy)-2-isopropylphenol serve as crucial building blocks in the synthesis of complex organic molecules. The sterically hindered phenolic moiety is a key feature in designing molecules for specific applications, including pharmaceuticals and specialty chemicals. google.com The synthesis of such intermediates often involves multi-step processes where precise control over reactivity is essential.

The preparation of 2-alkylphenols, a class to which 4-(cyclohexyloxy)-2-isopropylphenol belongs, is often achieved through the reduction of corresponding 2-acylphenols. google.com The resulting alkylphenols are valuable for synthesizing active substances with biocidal properties and are also used in the production of pharmaceutical preparations. google.com The presence of the bulky cyclohexyloxy and isopropyl groups can direct subsequent reactions to specific positions on the aromatic ring, a critical aspect in the synthesis of highly substituted and complex molecules. orgsyn.org

The synthesis of diaryl ethers, which are present in numerous pharmaceuticals and natural products, can be challenging, especially with sterically hindered phenols. nih.gov However, advancements in copper-catalyzed O-arylation methods using ligands like picolinic acid have enabled the efficient synthesis of such hindered diaryl ethers under mild conditions. nih.gov These methods tolerate a variety of functional groups, making them suitable for the construction of complex molecules derived from 4-(cyclohexyloxy)-2-isopropylphenol.

| Intermediate Type | Synthetic Application | Key Reaction | Reference |

| 2-Alkylphenols | Synthesis of biocidal agents, pharmaceuticals | Reduction of 2-acylphenols | google.com |

| Hindered Diaryl Ethers | Building blocks for complex molecules | Copper-catalyzed O-arylation | nih.gov |

| Ortho-alkylated Phenols | Precursors for bioactive compounds and functional materials | Rhenium-catalyzed ortho-alkylation | orgsyn.org |

Polymer Chemistry Applications of Phenolic Ether Derivatives

The derivatives of 4-(cyclohexyloxy)-2-isopropylphenol are promising candidates for applications in polymer chemistry, particularly in the synthesis of high-performance polymers and specialty resins. The bulky substituents can enhance properties such as thermal stability, solubility, and mechanical strength in the resulting polymers.

The phenolic hydroxyl group of 4-(cyclohexyloxy)-2-isopropylphenol can be functionalized to create monomers suitable for various polymerization techniques. For instance, it can be converted into derivatives that can undergo polycondensation or other polymerization reactions to form high-performance polymers like poly(arylene ether)s. polympart.ir The synthesis of such polymers often requires monomers with specific reactivity and structural features to achieve the desired material properties. The bulky nature of the cyclohexyloxy and isopropyl groups can lead to polymers with amorphous structures, which often translates to good processability and solubility in common organic solvents.

Phenolic resins are a class of thermosetting polymers known for their excellent thermal stability and chemical resistance. researchgate.netnih.gov While traditionally synthesized from phenol (B47542) and formaldehyde, the incorporation of substituted phenols like 4-(cyclohexyloxy)-2-isopropylphenol can lead to specialty resins with tailored properties. The bulky groups can influence the cross-linking density and the final network structure of the resin, potentially leading to materials with enhanced flexibility or impact resistance.

Lignin, a natural polymer rich in phenolic structures, has been investigated as a partial substitute for phenol in the synthesis of thermoplastic phenolic resins. researchgate.netnih.gov This approach highlights the potential of using complex phenolic structures to create high-ortho thermoplastic phenolic resins and fibers with good thermal stability and mechanical properties. researchgate.netnih.gov Similarly, derivatives of 4-(cyclohexyloxy)-2-isopropylphenol could be incorporated into resin formulations to impart specific characteristics. For example, the covalent immobilization of hindered phenol groups onto polymer backbones has been shown to enhance the anti-aging performance of the material. mdpi.com

| Polymer Type | Monomer/Precursor | Key Properties/Applications | Reference |

| Poly(arylene ether)s | Functionalized 4-(cyclohexyloxy)-2-isopropylphenol | High-performance thermoplastics | polympart.ir |

| Specialty Phenolic Resins | 4-(cyclohexyloxy)-2-isopropylphenol derivatives | Enhanced flexibility, impact resistance | researchgate.netnih.gov |

| Functionalized Polymers | Polymers with grafted hindered phenol units | Improved anti-aging performance | mdpi.com |

Development of Catalytic Systems and Ligands incorporating 4-(Cyclohexyloxy)-2-isopropylphenol Moieties

The sterically hindered nature of 4-(cyclohexyloxy)-2-isopropylphenol makes its derivatives attractive for the development of ligands for metal-based catalysts. The bulky substituents can create a specific coordination environment around a metal center, influencing the catalyst's activity, selectivity, and stability. rsc.org

Schiff base ligands derived from substituted phenols are widely used in the preparation of polynuclear metal complexes with interesting magnetic and catalytic properties. mdpi.com By modifying the phenolic precursor, the electronic and steric properties of the resulting ligand and metal complex can be fine-tuned. Alkoxy-functionalized Schiff-base ligands, for instance, have been used to synthesize aluminum and zinc complexes that are active catalysts for ring-opening polymerization of lactones. mdpi.com The substituent pattern on the ligand has been shown to strongly influence the polymerization rate. mdpi.com

Furthermore, N-heterocyclic carbene (NHC) ligands, often synthesized from sterically hindered precursors, are ubiquitous in the preparation of metal complexes for a wide range of catalytic applications, including C-C bond formation. researchgate.net Derivatives of 4-(cyclohexyloxy)-2-isopropylphenol could serve as precursors for novel ligands, potentially leading to catalysts with unique reactivity in organic synthesis.

Advanced Materials Science: Integration into Functional Structures

The incorporation of 4-(cyclohexyloxy)-2-isopropylphenol derivatives into larger molecular architectures can lead to the development of advanced functional materials. The specific steric and electronic properties of this moiety can be harnessed to create materials with tailored characteristics for applications in electronics, photonics, and beyond.

For example, ortho-alkylated phenol derivatives are recognized as important components in bioactive compounds and functional materials. orgsyn.org The synthesis of high-performance polymers, such as those used in engineering plastics, often relies on monomers that impart specific properties like high thermal stability and mechanical strength. polympart.ir The bulky nature of 4-(cyclohexyloxy)-2-isopropylphenol suggests its derivatives could be valuable in creating polymers with high glass transition temperatures and good solubility.

The development of renewable and high-performance materials is an active area of research. Lignin-based high-ortho thermoplastic phenolic resins have been prepared and spun into fibers, demonstrating the potential of using complex phenolic structures to create advanced materials. researchgate.netnih.gov

Role in Mechanistic Organic Chemistry Studies for Bulky Phenolic Ethers

The study of reactions involving sterically hindered phenolic ethers, such as derivatives of 4-(cyclohexyloxy)-2-isopropylphenol, provides valuable insights into reaction mechanisms. The steric bulk around the reaction center can significantly influence the reaction pathway, favoring certain mechanisms over others.

For example, the Mitsunobu reaction, which is used for the preparation of alkyl aryl ethers, is known to be slow for sterically hindered substrates. acs.org Studies on such hindered systems have led to the development of modified reaction conditions, such as the use of high concentrations and sonication, to accelerate the reaction. acs.org These investigations contribute to a deeper understanding of the radical and ionic pathways that can operate in this reaction.

The cleavage of ethers by strong acids is another area where steric hindrance plays a crucial role in determining the reaction mechanism and products. researchgate.net The study of such reactions with bulky phenolic ethers can elucidate the competition between SN1 and SN2 pathways and provide a clearer picture of the factors governing C-O bond cleavage. Furthermore, mechanistic insights into the fragmentation reactions of related metal complexes can be gained by studying systems with bulky ligands. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 4-(Cyclohexyloxy)-2-isopropylphenol, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution of a phenolic hydroxyl group with a cyclohexyloxy moiety. A common approach involves reacting 2-isopropylphenol with cyclohexyl bromide or iodide in the presence of a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or acetonitrile. Reaction optimization includes:

- Catalyst selection : Copper(I) iodide or palladium catalysts may enhance coupling efficiency in ether-forming reactions .

- Temperature control : Heating at 80–100°C under reflux for 12–24 hours improves yield.

- Work-up : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Characterization by H NMR (400 MHz, CDCl₃) should confirm substitution patterns, e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm and phenolic protons absent .

Basic: How can researchers determine the purity and physicochemical properties of 4-(Cyclohexyloxy)-2-isopropylphenol?

Methodological Answer:

- Purity analysis : Use GC-MS with a DB-5 column (He carrier gas, 70 eV ionization) to compare retention times and fragmentation patterns against standards.

- Melting point : Determine via differential scanning calorimetry (DSC) or capillary method (literature values for analogous compounds like 4-cyclohexylphenol: mp ~80–85°C) .

- Solubility : Test in solvents (e.g., ethanol, DCM, hexane) using gravimetric analysis. Log can be estimated via HPLC retention times or computational tools (e.g., ChemAxon).

- Spectroscopic data : C NMR (100 MHz) should resolve quaternary carbons (e.g., cyclohexyl C-O at ~70 ppm) .

Advanced: What are the radical-mediated decomposition pathways of cyclohexyloxy-substituted phenols, and how do they impact stability?

Methodological Answer:

Cyclohexyloxy radicals (generated from precursors like cyclohexyl tert-butyl peroxide) undergo β-scission to form cyclohexanone and methyl radicals, with CO and methane as byproducts (observed via GC headspace analysis) . For 4-(Cyclohexyloxy)-2-isopropylphenol:

- Stability tests : Conduct thermogravimetric analysis (TGA) under nitrogen/air to identify decomposition onset temperatures.

- Radical trapping : Use TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in controlled experiments to quench radicals and analyze intermediates via ESR spectroscopy.

- Implications : Avoid prolonged heating >130°C in synthetic workflows to prevent decomposition .

Advanced: How does 4-(Cyclohexyloxy)-2-isopropylphenol interact with biological targets like homoserine dehydrogenase?

Methodological Answer:

Structural analogs (e.g., 4-(4-hydroxy-3-isopropylphenylthio)-2-isopropylphenol) inhibit yeast homoserine dehydrogenase (PDB: 1TVE) by competing with NAD binding. Key steps:

- Docking studies : Use AutoDock Vina to model ligand-enzyme interactions, focusing on hydrogen bonding with Thr-44 and hydrophobic contacts with the isopropyl group.

- Enzyme assays : Measure IC via spectrophotometric monitoring of NADH depletion at 340 nm.

- SAR analysis : Compare inhibitory activity of derivatives with varying substituents (e.g., cyclohexyl vs. tert-butyl) to optimize potency .

Advanced: What strategies can resolve contradictions in reported physicochemical data for cyclohexyloxy-substituted phenols?

Methodological Answer:

Discrepancies in properties like solubility or log often arise from measurement conditions (e.g., solvent polarity, temperature). To reconcile:

- Standardized protocols : Follow OECD Guidelines for Testing Chemicals (e.g., Test No. 105 for water solubility).

- Cross-validation : Compare experimental data (e.g., HPLC-derived log) with computational predictions (ADMET Predictor, ACD/Labs).

- Reference analogs : Use 4-cyclohexylphenol (CAS 1131-60-8) as a benchmark, noting its molecular weight (176.25 g/mol) and solubility profile (log ~3.5) .

Basic: What safety protocols are recommended for handling 4-(Cyclohexyloxy)-2-isopropylphenol in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use P95 respirators for particulate protection during powder handling .

- Ventilation : Conduct reactions in a fume hood to limit inhalation exposure (TLV-TWA: Not established; assume low threshold).

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.

- Toxicology : Acute toxicity data (LD in rats) for similar phenols suggest moderate toxicity; treat as a skin irritant .

Advanced: How can researchers optimize catalytic systems for synthesizing cyclohexyloxy-substituted phenols?

Methodological Answer:

- Catalyst screening : Test Cu(I)/Cu(II) salts (e.g., CuOTf) or Pd(OAc)₂ in cross-coupling reactions. Monitor progress via TLC (UV detection at 254 nm).

- Solvent effects : Compare yields in DMF (high polarity) vs. toluene (non-polar, for thermal stability).

- Additives : Use 1,10-phenanthroline as a ligand to stabilize copper catalysts and reduce side reactions .

- Scale-up : Transition from batch to flow reactors for improved heat/mass transfer and reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.